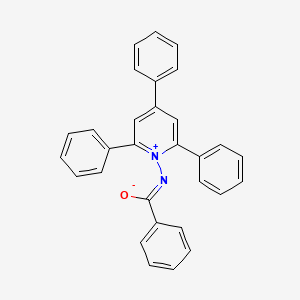
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium, also known as BzATP, is a potent agonist of purinergic P2X7 receptors. This compound has been widely used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes.
Mechanism of Action
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium binds to the extracellular domain of P2X7 receptors and induces the opening of a non-selective cation channel. The influx of calcium ions and other cations triggers downstream signaling events, such as the activation of mitogen-activated protein kinases and the production of reactive oxygen species. Prolonged activation of P2X7 receptors can lead to the formation of a large pore, which allows the influx of large molecules, such as ethidium bromide and propidium iodide, and the efflux of ATP.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In immune cells, this compound can induce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and promote the formation of inflammasomes. In neurons, this compound can induce the release of glutamate and lead to excitotoxicity. In osteoclasts, this compound can induce the formation of multinucleated cells and promote bone resorption. In cardiomyocytes, this compound can induce apoptosis and impair contractility.
Advantages and Limitations for Lab Experiments
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is a potent and selective agonist of P2X7 receptors, which makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, prolonged exposure to this compound can lead to cytotoxicity and cell death, which may limit its use in some experimental systems. In addition, the effects of this compound can be influenced by the expression level and localization of P2X7 receptors, as well as the presence of other purinergic ligands.
Future Directions
There are several future directions for the use of 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium in scientific research. One direction is to investigate the role of P2X7 receptors in the regulation of immune responses and inflammation. Another direction is to explore the potential therapeutic applications of P2X7 receptor antagonists in the treatment of various diseases, such as cancer, neurodegeneration, and autoimmune disorders. Additionally, the development of novel P2X7 receptor agonists and antagonists may provide new tools for studying the function of these receptors and for developing new therapies.
In conclusion, this compound is a valuable tool for studying the function of P2X7 receptors in various biological systems. Its potent and selective activation of P2X7 receptors makes it a valuable tool for investigating the role of these receptors in inflammation, pain, neurodegeneration, and other physiological and pathological processes. The future directions for the use of this compound in scientific research are promising, and the development of new compounds and experimental systems will continue to advance our understanding of P2X7 receptor function.
Synthesis Methods
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium can be synthesized by reacting 2,4,6-triphenylpyridine with benzoyl chloride and sodium azide in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is a valuable tool for studying the function of P2X7 receptors in various biological systems. P2X7 receptors are widely expressed in immune cells, such as macrophages, microglia, and T cells, and have been implicated in inflammation, pain, and neurodegeneration. This compound can activate P2X7 receptors and induce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. This compound has also been used to investigate the role of P2X7 receptors in cancer, bone metabolism, and cardiovascular diseases.
properties
IUPAC Name |
(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O/c33-30(26-19-11-4-12-20-26)31-32-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(32)25-17-9-3-10-18-25/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQETUYEVZEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N=C(C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)/N=C(/C4=CC=CC=C4)\[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

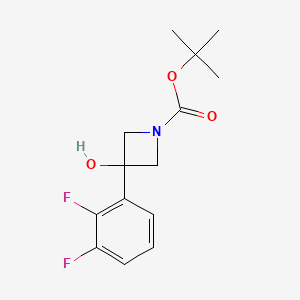
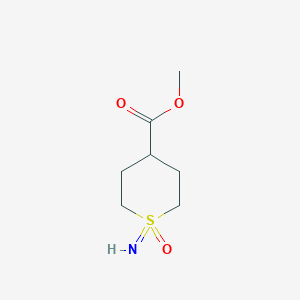
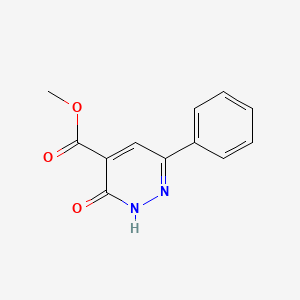
![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2537370.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)
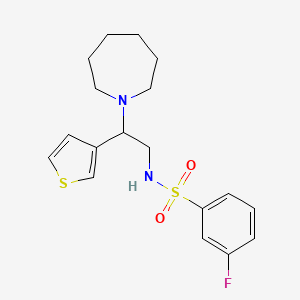
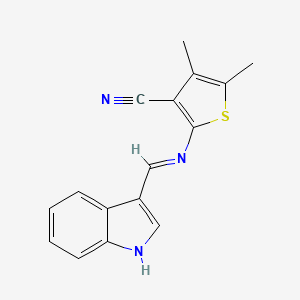
![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)

![N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2537380.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)
